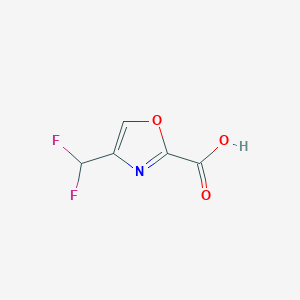
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid is a heterocyclic compound containing both fluorine and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the use of difluorocarbene reagents, which react with oxazole precursors under controlled conditions to introduce the difluoromethyl group . Another approach involves the use of transition metal-catalyzed cross-coupling reactions, where difluoromethylated intermediates are coupled with oxazole derivatives .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoromethylated oxazole derivatives, alcohols, aldehydes, and substituted oxazole compounds .
Applications De Recherche Scientifique
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-Difluoromethylquinazolinone
- Difluoromethylated pyrrole derivatives
Uniqueness
4-(Difluoromethyl)-1,3-oxazole-2-carboxylic acid is unique due to its specific structural features, including the presence of both a difluoromethyl group and an oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H3F2NO3 |
|---|---|
Poids moléculaire |
163.08 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C5H3F2NO3/c6-3(7)2-1-11-4(8-2)5(9)10/h1,3H,(H,9,10) |
Clé InChI |
RNNCGVQWZXGNDS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(O1)C(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



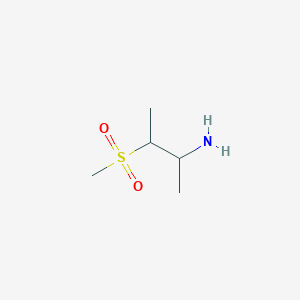
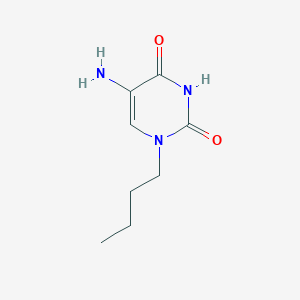
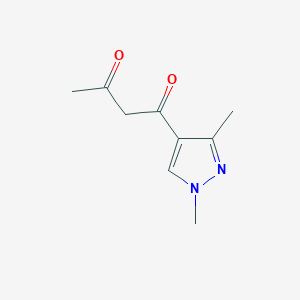
![2-tert-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13066488.png)
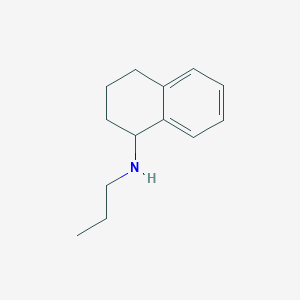
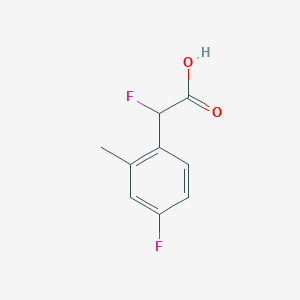

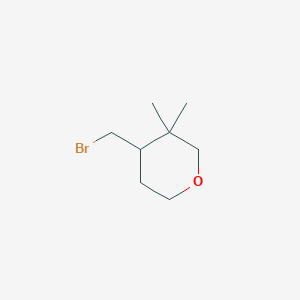

![2-Cyanospiro[3.5]nonane-2-carboxylic acid](/img/structure/B13066531.png)
![4-[(3-carbamoylthiophen-2-yl)carbamoyl]butanoic Acid](/img/structure/B13066534.png)
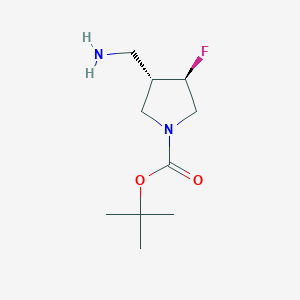
![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)
